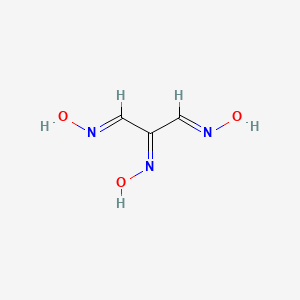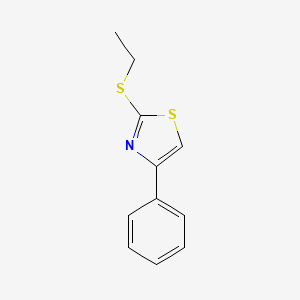
N,N-Dimethyl-1,1,1-triphenylstannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,1,1-triphenylstannanamine: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is notable for its unique structure, which includes a tin atom bonded to three phenyl groups and one N,N-dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,1,1-triphenylstannanamine typically involves the reaction of triphenyltin chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnCl+HN(CH3)2→Ph3SnN(CH3)2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-1,1,1-triphenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1,1,1-triphenylstannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1,1,1-triphenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-1,1,1-triphenylsilaneamine
- N,N-Dimethyl-1,1,1-triphenylgermanamine
Comparison: N,N-Dimethyl-1,1,1-triphenylstannanamine is unique due to the presence of a tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom provides greater reactivity and potential for forming diverse organometallic complexes.
Eigenschaften
CAS-Nummer |
1092-86-0 |
|---|---|
Molekularformel |
C20H21NSn |
Molekulargewicht |
394.1 g/mol |
IUPAC-Name |
N-methyl-N-triphenylstannylmethanamine |
InChI |
InChI=1S/3C6H5.C2H6N.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1-2H3;/q;;;-1;+1 |
InChI-Schlüssel |
MFSVOHZQINGOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
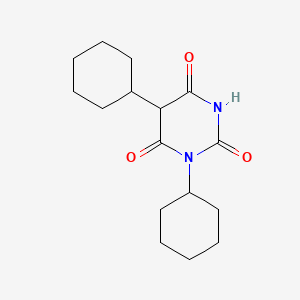

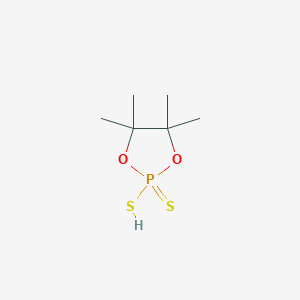

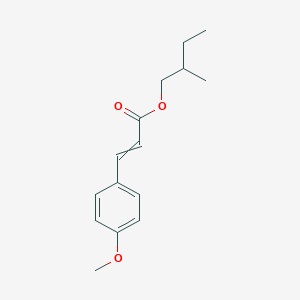
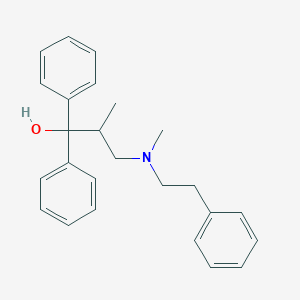
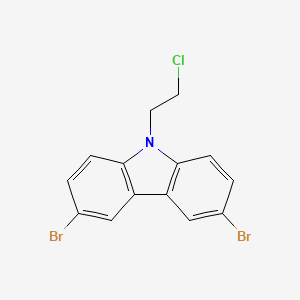
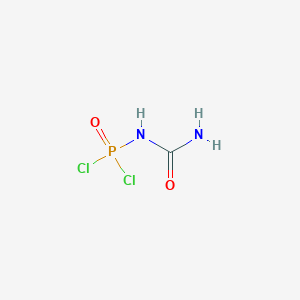
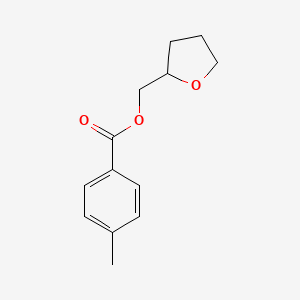

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
